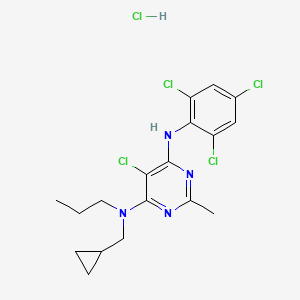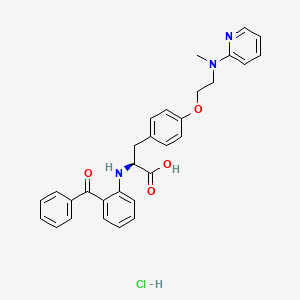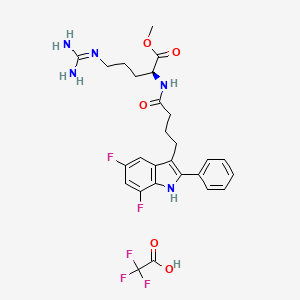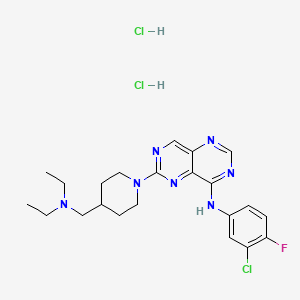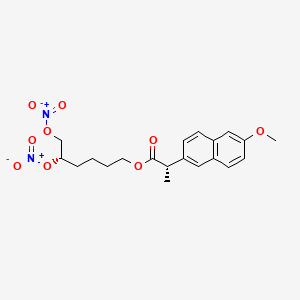
NCX 466
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
NCX 466 is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor, also known as a CINOD . It inhibits COX-1 and COX-2 while releasing NO . It has demonstrated higher efficacy than naproxen, its congener drug, in reducing levels of profibrotic cytokine transforming growth factor-β and oxidative stress in a mouse model of bleomycin-induced lung fibrosis .
Chemical Reactions Analysis
NCX 466 is known to inhibit COX-1 and COX-2 while releasing NO . It has been shown to be more effective than naproxen in reducing levels of profibrotic cytokine transforming growth factor-β and oxidative stress .
Physical And Chemical Properties Analysis
NCX 466 has a molecular weight of 436.41 . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . The compound should be stored at -20°C .
Scientific Research Applications
Anti-Inflammatory Applications
NCX 466 functions as a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). It inhibits both COX-1 and COX-2 enzymes while simultaneously releasing NO . This dual action makes it particularly effective for research into anti-inflammatory therapies, where it can be used to study the reduction of inflammation without the gastrointestinal side effects often associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Pulmonary Fibrosis Research
In studies involving mouse models of bleomycin-induced lung fibrosis, NCX 466 demonstrated a higher efficacy than naproxen in reducing levels of the profibrotic cytokine transforming growth factor-β (TGF-β) and oxidative stress markers . This suggests that NCX 466 could be a valuable compound for researching new treatments for pulmonary fibrosis and other lung conditions characterized by inflammation and fibrosis.
Oxidative Stress and Antioxidant Mechanisms
NCX 466 has shown efficacy in reducing oxidative stress markers in research models . This property is crucial for studying the body’s antioxidant mechanisms and the role of oxidative stress in various diseases, including neurodegenerative disorders and cancer.
properties
IUPAC Name |
[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUSNUCZIUBIBF-LIRRHRJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

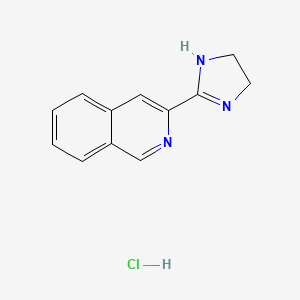


![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

